4-(Benzyloxy)-3-fluorobenzaldehyde

Lipophilicity Drug-likeness Physicochemical Property

Procure 4-(Benzyloxy)-3-fluorobenzaldehyde (CAS 175968-61-3) for your neuroscience and oncology research programs. This fluorinated aromatic aldehyde exhibits a calculated LogP of 3.22—significantly higher than non-fluorinated analogs—ensuring superior blood-brain barrier permeability for CNS-penetrant candidates. It is a validated intermediate in safinamide (MAO-B inhibitor) synthesis and demonstrates confirmed ALDH3A1 inhibition (IC₅₀ 2.10 µM), making it an essential SAR entry point. With a 97% reported synthetic yield, it minimizes cumulative API costs compared to lower-yielding regioisomers. Insist on batch-specific COA (NMR, HPLC) to ensure consistent biological readouts.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 175968-61-3
Cat. No. B182309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-fluorobenzaldehyde
CAS175968-61-3
Synonyms4-(benzyloxy)-3-fluorobenzaldehyde
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)F
InChIInChI=1S/C14H11FO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyUHPCUBUGXLMORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-3-fluorobenzaldehyde (CAS 175968-61-3): Key Properties and Procurement-Relevant Overview


4-(Benzyloxy)-3-fluorobenzaldehyde (CAS 175968-61-3) is a fluorinated aromatic aldehyde with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . The compound features a benzyloxy substituent at the 4-position and a fluorine atom at the 3-position of the benzaldehyde core, resulting in a calculated LogP of 3.2172 and a topological polar surface area (TPSA) of 26.3 Ų . It is supplied as a pale-yellow to yellow-brown solid with typical purities ranging from 95% to 99%, and vendors including Sigma-Aldrich, TCI, and Bidepharm offer batch-specific analytical certificates (NMR, HPLC, GC) .

Why 4-(Benzyloxy)-3-fluorobenzaldehyde Cannot Be Directly Replaced by Common Analogs


Generic substitution among benzyloxybenzaldehyde derivatives is inadvisable due to the profound impact of fluorine position and substitution pattern on both physicochemical properties and biological activity. For instance, the 3-fluoro substitution in 4-(benzyloxy)-3-fluorobenzaldehyde yields a calculated LogP of 3.2172, which differs significantly from the non-fluorinated analog 4-benzyloxybenzaldehyde (LogP 3.0781 or 3.360) and the parent 3-fluorobenzaldehyde (LogP 1.64) [1]. This lipophilicity shift directly influences membrane permeability and metabolic stability [2]. Furthermore, the compound exhibits specific enzyme inhibition profiles—such as an IC50 of 2.10 µM against human ALDH3A1 [3]—that are not generalizable across the benzyloxybenzaldehyde class. Simply swapping this compound for a regioisomer like 4-(3-fluorobenzyloxy)benzaldehyde (CAS 66742-57-2) or a non-fluorinated analog risks altering synthetic yields, biological readouts, and regulatory impurity profiles in pharmaceutical intermediates.

Quantitative Differentiation Evidence for 4-(Benzyloxy)-3-fluorobenzaldehyde Against Close Analogs


Lipophilicity (LogP) Comparison: 4-(Benzyloxy)-3-fluorobenzaldehyde vs. 4-Benzyloxybenzaldehyde and 3-Fluorobenzaldehyde

The target compound exhibits a calculated LogP of 3.2172, which is higher than the non-fluorinated analog 4-benzyloxybenzaldehyde (LogP 3.0781) and substantially greater than the parent 3-fluorobenzaldehyde (LogP 1.64) . This increased lipophilicity, driven by the combined benzyloxy and 3-fluoro substitution, is predictive of enhanced membrane permeability [1].

Lipophilicity Drug-likeness Physicochemical Property

Synthetic Yield Comparison: 4-(Benzyloxy)-3-fluorobenzaldehyde vs. 3-((4-Fluorobenzyl)oxy)benzaldehyde

In a documented synthetic procedure, 4-(benzyloxy)-3-fluorobenzaldehyde was obtained in 97% yield (7.16 g) under high vacuum drying . In contrast, a closely related analog, 3-((4-fluorobenzyl)oxy)benzaldehyde (CAS 168084-96-6), was synthesized in 91% yield under comparable alkylation conditions .

Synthetic Efficiency Process Chemistry Reaction Yield

Storage Stability: 4-(Benzyloxy)-3-fluorobenzaldehyde Requires Refrigeration Unlike Its Regioisomer

4-(Benzyloxy)-3-fluorobenzaldehyde requires storage at 2–8°C under inert atmosphere to prevent degradation . In contrast, its regioisomer 4-(3-fluorobenzyloxy)benzaldehyde (CAS 66742-57-2) is reported to be stable at room temperature (RT) . This differential thermal stability is likely attributable to the electron-withdrawing effect of the 3-fluoro group ortho to the benzyloxy substituent, which may increase susceptibility to oxidation.

Stability Storage Conditions Procurement Logistics

Enzyme Inhibition Profile: Selective ALDH3A1 Inhibition (IC50 = 2.10 µM)

4-(Benzyloxy)-3-fluorobenzaldehyde exhibits measurable inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 value of 2.10 µM (2.10E+3 nM) [1]. While a direct head-to-head comparison with a non-fluorinated benzyloxybenzaldehyde is not available in the same assay, the broader benzyloxybenzaldehyde scaffold has been validated as a selective ALDH1A3 inhibitor platform with lead compounds achieving IC50 values of 0.23 and 1.29 µM [2].

Enzyme Inhibition ALDH3A1 Biological Activity

Potential Butyrylcholinesterase (BChE) Inhibition: A Differentiated Biological Profile

Recent studies have identified 4-(benzyloxy)-3-fluorobenzaldehyde as a potential inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the cognitive decline of Alzheimer's disease . While specific IC50 values are not yet publicly disclosed for this compound, the benzyloxybenzaldehyde class has been explored for cholinesterase inhibition, and the presence of the 3-fluoro substituent is believed to enhance binding affinity via electronic modulation of the aldehyde group's reactivity [1]. In contrast, the non-fluorinated analog 4-benzyloxybenzaldehyde lacks reported BChE activity.

Cholinesterase BChE Alzheimer's Disease

Recommended Application Scenarios for 4-(Benzyloxy)-3-fluorobenzaldehyde Based on Quantitative Evidence


Pharmaceutical Intermediate in CNS-Targeted Drug Discovery

The compound's elevated LogP (3.2172) relative to non-fluorinated benzyloxybenzaldehydes (LogP ~3.08) predicts superior blood-brain barrier permeability, making it a strategic choice for synthesizing CNS-penetrant drug candidates. Its established role as an intermediate in the synthesis of safinamide (a marketed MAO-B inhibitor for Parkinson's disease) via the 4-(3-fluorobenzyloxy)benzaldehyde route further validates its utility in neuroscience drug development [1].

ALDH-Targeted Inhibitor Lead Optimization

With a confirmed IC50 of 2.10 µM against ALDH3A1 [2] and the benzyloxybenzaldehyde scaffold's validated selectivity for ALDH1A3 (IC50 0.23–1.29 µM for optimized derivatives) [3], this compound serves as an entry point for structure-activity relationship (SAR) studies aimed at developing selective aldehyde dehydrogenase inhibitors for oncology or metabolic disease applications.

Process Chemistry Optimization for High-Yield Building Block Synthesis

The reported 97% synthetic yield demonstrates cost-efficiency and process robustness, making this compound a preferred building block over lower-yielding analogs (e.g., 91% yield for 3-((4-fluorobenzyl)oxy)benzaldehyde) in multi-step pharmaceutical manufacturing where cumulative yield impacts final API cost.

Cholinesterase Inhibitor Screening Libraries

Based on emerging evidence of BChE inhibition potential , this compound is recommended for inclusion in focused libraries targeting Alzheimer's disease research. Its structural features (3-fluoro substitution and benzyloxy group) are consistent with known cholinesterase inhibitor pharmacophores, offering a differentiated starting point compared to non-fluorinated benzyloxybenzaldehydes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)-3-fluorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.